molecular formula C23H19NO2 B3885374 N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide

N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide

Katalognummer: B3885374
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: MJCTYCOEXTXFBP-DTQAZKPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide” is a chemical compound that has been studied for its potential therapeutic activity . It has been identified as a promising inhibitor of EGFR and VEGFR-2, which are associated with the progression of triple-negative breast cancer (TNBC) .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been explored using structural bioinformatics methods . These methods include density functional theory, molecular docking, and molecular dynamic simulation .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various software tools . The compounds showed strong electronic characteristics .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied using molecular docking analysis . The molecules’ levels of affinity for the target proteins varied .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using various models . All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

Wirkmechanismus

The mechanism of action of “N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide” involves its interaction with the domain of the EGFR and VEGFR-2 receptors . This interaction was better understood through molecular dynamic simulation of the complex .

Zukünftige Richtungen

The future directions for the study of “N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide” could involve further exploration of its potential as a therapeutic agent, particularly in the treatment of TNBC . More in-depth studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .

Eigenschaften

IUPAC Name

N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c25-22(20-9-5-2-6-10-20)16-13-18-11-14-21(15-12-18)24-23(26)17-19-7-3-1-4-8-19/h1-16H,17H2,(H,24,26)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCTYCOEXTXFBP-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide
Reactant of Route 6
N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.